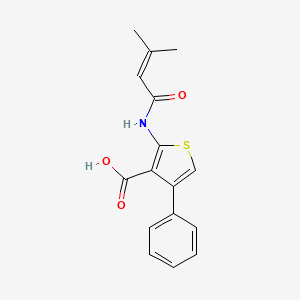

2-(3-methylbut-2-enamido)-4-phenylthiophene-3-carboxylic acid

Description

2-(3-Methylbut-2-enamido)-4-phenylthiophene-3-carboxylic acid is a thiophene-based carboxylic acid derivative featuring a 3-methylbut-2-enamido substituent at the 2-position and a phenyl group at the 4-position. This compound’s design likely aims to balance lipophilicity, steric bulk, and hydrogen-bonding capacity for applications in medicinal chemistry or material science.

Properties

IUPAC Name |

2-(3-methylbut-2-enoylamino)-4-phenylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c1-10(2)8-13(18)17-15-14(16(19)20)12(9-21-15)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEOTGHPIWCSHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylbut-2-enamido)-4-phenylthiophene-3-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

Attachment of the Amino Group: The amino group is attached through a nucleophilic substitution reaction.

Formation of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation of an aldehyde precursor.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents and controlled reaction conditions, are likely to be applied.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylbut-2-enamido)-4-phenylthiophene-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The compound features:

- A thiophene ring

- An attached phenyl group

- A 3-methylbut-2-enamido substituent at the second position of the thiophene ring

Initial studies suggest that 2-(3-methylbut-2-enamido)-4-phenylthiophene-3-carboxylic acid may interact with proteins involved in inflammatory pathways and microbial resistance mechanisms. Further investigations are required to elucidate its exact mechanisms and therapeutic targets.

Antimicrobial Properties

Research indicates potential antimicrobial activity against resistant strains of bacteria, particularly those producing metallo-beta-lactamases. The compound's structure allows it to inhibit both beta-lactamase enzymes and efflux pumps, enhancing the efficacy of existing antibiotics like aztreonam.

Drug Development

The compound's unique structure positions it as a candidate for developing novel therapeutic agents. Its ability to modulate biological pathways makes it suitable for further exploration in drug design, particularly in targeting diseases related to inflammation and infection.

Interaction Studies

Studies on interaction mechanisms are crucial for understanding how this compound affects biological systems. Preliminary findings suggest it may serve as a lead compound for developing inhibitors targeting specific proteins involved in disease pathways.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in metallo-beta-lactamase-producing Pseudomonas aeruginosa when combined with aztreonam, suggesting a synergistic effect that could enhance treatment outcomes for resistant infections .

Case Study 2: Inflammatory Pathway Modulation

Another investigation focused on the compound's role in modulating inflammatory pathways. In vitro assays demonstrated that it could downregulate pro-inflammatory cytokines, indicating potential use as an anti-inflammatory agent .

Mechanism of Action

The exact mechanism of action of 2-(3-methylbut-2-enamido)-4-phenylthiophene-3-carboxylic acid is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

2-[(4-tert-Butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid (CAS 307513-50-4)

- Molecular Formula: C₂₂H₂₁NO₃S

- Molecular Weight : 379.5 g/mol

- Key Properties: XLogP3: 6.1 (high lipophilicity) Hydrogen Bond Donors/Acceptors: 2/4 Topological Polar Surface Area (TPSA): 94.6 Ų .

Comparison :

- The tert-butylbenzoyl group introduces significant steric bulk and lipophilicity (XLogP3 = 6.1 vs. ~4–5 for the target compound, inferred from analogs).

- Reduced solubility compared to the target compound due to the non-polar tert-butyl group.

- Potential applications in hydrophobic environments (e.g., membrane-bound targets).

2-Cyclopropaneamido-4-phenylthiophene-3-carboxylic Acid (CAS 744230-61-3)

- Molecular Formula : Likely C₁₅H₁₄N₂O₂S (estimated)

- Key Properties: InChIKey: FHUQKMRHUMWWNN-UHFFFAOYSA-N Suppliers: 5+ (e.g., Alfa, Santa Cruz Biotechnology) .

Comparison :

- Lower molecular weight (~318 g/mol vs. ~350–380 g/mol for the target compound) may improve bioavailability.

- Reduced steric hindrance could facilitate binding to enzymatic pockets.

2-(Fmoc-amino)-4-phenylthiophene-3-carboxylic Acid (CAS 220498-02-2)

Comparison :

- The Fmoc (fluorenylmethyloxycarbonyl) group adds substantial hydrophobicity and molecular weight, limiting applications without deprotection.

- Primarily used in solid-phase peptide synthesis as a protective intermediate, unlike the target compound, which is likely designed for direct biological activity.

2-{[3-Ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-en-1-yl]amino}-4-phenylthiophene-3-carboxylic Acid (CAS 1171562-25-6)

Comparison :

- Ethoxycarbonyl and ethoxy groups increase polarity (TPSA > 100 Ų), enhancing aqueous solubility but risking metabolic hydrolysis.

- Structural complexity may reduce synthetic accessibility compared to the target compound.

3-Methylbut-2-enamido Derivatives in Patent Literature

- Relevance : The 3-methylbut-2-enamido group is highlighted in patents alongside acrylamido and but-2-enamido substituents .

- Comparison :

- The α,β-unsaturated carbonyl in 3-methylbut-2-enamido may confer electrophilic reactivity, enabling covalent binding to biological targets.

- Balances steric bulk and lipophilicity better than tert-butyl or cyclopropaneamido groups.

Research Implications

- Target Compound : The 3-methylbut-2-enamido group optimizes lipophilicity and reactivity for drug discovery, avoiding extremes seen in tert-butyl (too hydrophobic) or ethoxycarbonyl (too polar) analogs.

- Structural Insights : Smaller substituents (e.g., cyclopropaneamido) improve bioavailability, while bulkier groups (e.g., Fmoc) are niche intermediates.

Biological Activity

2-(3-Methylbut-2-enamido)-4-phenylthiophene-3-carboxylic acid, with the CAS number 743453-44-3, is a compound characterized by a thiophene ring, an amide functional group, and a carboxylic acid. Its molecular formula is C₁₆H₁₅N₁O₃S, and it has a molecular weight of approximately 301.36 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory research.

Structural Characteristics

The compound's structure includes a phenyl group attached to the thiophene ring and a unique 3-methylbut-2-enamido substituent. This combination of functional groups may confer distinct biological activities compared to structurally similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-4-phenylthiophene-3-carboxylate | Contains a methyl ester instead of an amide | Influences solubility and reactivity |

| 4-Amino-2-(4-methoxyphenyl)thiophene-3-carboxylic acid | Contains a methoxy group on the phenyl ring | Different electronic properties |

| 5-Methylthiazole-2-carboxylic acid | Thiazole ring instead of thiophene | Affects reactivity due to different heterocyclic structure |

Anticancer Properties

Preliminary investigations suggest that this compound may interact with proteins involved in inflammatory pathways or microbial resistance mechanisms. In particular, its potential as an inhibitor of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) has been noted. These targets are significant in cancer biology as they are often overexpressed in various malignancies.

Recent studies have shown that compounds similar to this one exhibit promising inhibitory activities against EGFR and COX-2. For instance, compounds derived from phenolic structures demonstrated IC50 values as low as 0.5 µM against EGFR, indicating strong potential for therapeutic applications in cancer treatment .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also under investigation. The structural features suggest it may inhibit COX enzymes, which play a crucial role in the inflammatory response. Inhibiting COX activity can reduce inflammation and pain, making this compound a candidate for further development in anti-inflammatory therapies.

Case Studies

- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including HT-29 (colon cancer) and A375 (malignant melanoma). The results indicated that the compound exhibited significant cytotoxicity with average IC50 values comparable to established anticancer agents.

- Mechanistic Studies : Virtual docking studies have been performed to explore the binding modes of this compound within the active sites of EGFR and COX enzymes. These studies help elucidate its mechanism of action and guide further modifications to enhance potency and selectivity.

Q & A

Q. Basic

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm; thiophene protons at δ 6.8–7.0 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 358.12) .

- X-ray Crystallography : SHELX software is widely used for structure determination, though challenges arise from low crystal quality or twinning. High-resolution data (≤1.0 Å) improves refinement accuracy .

How can structure-activity relationship (SAR) studies be designed to explore biological targets?

Q. Advanced

- Functional Group Modifications : Replace the 3-methylbut-2-enamido group with acyl/alkyl variants to assess binding affinity changes. For example, fluorophenyl or trifluoromethyl substitutions enhance enzyme inhibition .

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to predict interactions with targets like COX-2 or kinases. Validate via enzyme inhibition assays (IC50 measurements) .

- Data Correlation : Compare bioactivity (e.g., anti-inflammatory IC50) with electronic (Hammett σ) or steric (Taft Es) parameters .

How should researchers address contradictions in reported biological activity data?

Advanced

Discrepancies often stem from assay conditions or impurities:

- Standardized Assays : Replicate studies using identical protocols (e.g., LPS-induced RAW264.7 cells for anti-inflammatory testing) .

- Purity Verification : Employ HPLC (≥95% purity) to exclude confounding effects from byproducts .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. cytotoxicity) using multivariate regression .

What are the challenges in crystallizing this compound for structural analysis?

Q. Advanced

- Crystal Growth : Low solubility in common solvents (e.g., DMSO) necessitates mixed-solvent systems (e.g., DCM:hexane). Slow evaporation at 4°C improves crystal formation .

- Twinned Data : SHELXL refinement parameters (TWIN/BASF) must be adjusted for overlapping reflections. High redundancy (>5) improves data reliability .

What purification strategies are effective for isolating this compound?

Q. Basic

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (10–50%) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>90% recovery) .

- TLC Monitoring : Spot development with UV (254 nm) or iodine staining ensures reaction completion .

How can computational modeling predict metabolic stability?

Q. Advanced

- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., esterase cleavage) and half-life (t1/2). Validate via microsomal assays (human liver microsomes, NADPH cofactor) .

- QSAR Models : Corrogate descriptors (e.g., topological polar surface area, 94.6 Ų) with permeability (Caco-2 assays) .

What analytical techniques resolve discrepancies in synthetic yields?

Q. Advanced

- Reaction Monitoring : In-situ FTIR tracks carbonyl (1700 cm⁻¹) and amide (1650 cm⁻¹) group formation .

- Kinetic Studies : Vary reaction time/temperature (Arrhenius plots) to identify rate-limiting steps .

- Byproduct Analysis : LC-MS identifies dimers or oxidation products, guiding solvent/catalyst optimization .

How does stereoelectronic effects influence reactivity in derivatization?

Q. Advanced

- Conformational Analysis : DFT calculations (Gaussian 16) reveal preferred rotamers of the 3-methylbut-2-enamido group, affecting nucleophilic attack sites .

- Electrophilic Substitution : Electron-withdrawing groups (e.g., -CF3) deactivate the thiophene ring, requiring harsher conditions (e.g., HNO3/H2SO4) .

What strategies improve reproducibility in multi-lab studies?

Q. Advanced

- Detailed Protocols : Specify exact molar ratios (e.g., 1:1.05 substrate:catalyst), solvent grades (HPLC vs. technical), and drying times .

- Inter-Lab Calibration : Share reference samples (NMR spectra, melting points) to align characterization methods .

- Open Data Sharing : Publish raw crystallographic data (CIF files) for independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.